11-O-methylpseurotin A

描述

11-O-Methylpseurotin A: is a fungal metabolite originally isolated from the fungus Aspergillus fumigatus. It is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin . This compound has been found to selectively inhibit a Hof1 deletion strain .

准备方法

合成路线和反应条件: 11-O-甲基假丝酵母素A 的合成涉及典型的 PKS/NRPS 系统的复杂生物合成途径。 文献中没有 readily available 关于确切合成路线和反应条件的信息,但已知该化合物是由烟曲霉产生的 。

工业生产方法: 11-O-甲基假丝酵母素A 的工业生产可能涉及在受控条件下培养烟曲霉,以优化该化合物的产量。 该过程将包括发酵、提取和纯化步骤,以从真菌培养物中分离该化合物 。

化学反应分析

反应类型: 11-O-甲基假丝酵母素A 可以发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件: 文献中没有广泛报道涉及 11-O-甲基假丝酵母素A 的反应的常用试剂和条件。需要进一步研究来确定这些试剂和条件。

主要生成产物: 文献中没有详细记录涉及 11-O-甲基假丝酵母素A 的反应的主要生成产物。需要更多研究来确定这些反应的产物。

科学研究应用

Antiseizure Activity

Recent studies have demonstrated that 11-O-Methylpseurotin A exhibits potential antiseizure properties. Research indicates that it is part of a class of compounds, including pseurotin A and azaspirofuran A, which were evaluated for their effectiveness in reducing seizure activity in various models.

- Zebrafish Model : In a study using the PTZ (pentylenetetrazol) seizure model in larval zebrafish, this compound was tested alongside other pseurotins. While it showed some activity, it was not as effective as other analogs like pseurotin A2 or azaspirofuran A .

- Mouse Model : In mouse models of drug-resistant focal seizures, compounds including this compound were assessed for their ability to lower seizure duration. Although specific data for this compound were not highlighted, related compounds showed promising results .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects, particularly against pathogenic fungi and bacteria.

- Inhibition of Candida albicans : Research has shown that extracts from Aspergillus fumigatus, which includes this compound, can inhibit the growth of Candida albicans. This effect was observed in a model using Caenorhabditis elegans, where the survival rates of infected nematodes increased significantly when treated with these extracts .

- Broad-Spectrum Activity : The compound is part of a broader category of secondary metabolites that demonstrate activity against various microbial strains, including methicillin-resistant Staphylococcus aureus and other opportunistic pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its therapeutic potential.

- Molecular Modifications : Studies suggest that modifications to the chemical structure can influence the biological activity of pseurotins. For instance, the presence or absence of specific functional groups can alter their effectiveness against seizures and microbial infections .

- Comparative Analysis : Research comparing this compound with other related compounds has provided insights into which structural features are essential for bioactivity. The methoxyl group present in this compound may play a role in its interaction with biological targets .

Case Studies Overview

作用机制

11-O-甲基假丝酵母素A 通过选择性抑制 Hof1 缺失菌株来发挥其作用。 该抑制中涉及的确切分子靶标和途径尚未完全了解,但据信它会干扰对 Hof1 缺失菌株存活至关重要的细胞过程 。

相似化合物的比较

类似化合物:

假丝酵母素A: 另一种来自同一家族的化合物,也由 .

假丝酵母素D: 具有类似生物合成起源的相关化合物。

独特性: 11-O-甲基假丝酵母素A 由于其对 Hof1 缺失菌株的特异性抑制作用而独一无二,而其他假丝酵母素化合物则没有观察到这种作用 .

生物活性

11-O-Methylpseurotin A is a fungal metabolite originally isolated from Aspergillus fumigatus. This compound is classified as a mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) product, which contributes to its diverse biological activities. The compound has garnered attention due to its selective inhibitory effects on certain yeast strains, particularly those lacking the Hof1 protein, which is crucial for cytokinesis.

This compound exhibits its biological activity primarily through the inhibition of the Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein plays a significant role in the process of cytokinesis, and the inhibition of this protein leads to notable disruptions in cell division. This mechanism positions this compound as a potential candidate for further research in antifungal therapies and cellular biology.

Cellular Effects

The compound has demonstrated significant effects on various cellular processes:

- Inhibition of Yeast Growth : Studies indicate that this compound reduces the survival rates of hof1Δ mutant strains, suggesting its potential as an antifungal agent.

- Impact on Cytokinesis : By interfering with the function of Hof1, the compound disrupts normal cytokinesis, leading to abnormal cell division and growth patterns in yeast cells .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity, making it a safer option for potential therapeutic applications.

- High Doses : Elevated concentrations can lead to significant adverse effects, necessitating careful dosage regulation in experimental and therapeutic contexts.

Case Studies

Research on this compound has primarily focused on its antifungal properties and biochemical interactions. Notable studies include:

- Bioassay-Guided Fractionation : Initial discovery involved a bioassay-guided approach where the compound was isolated based on its activity against yeast strains. This method highlighted its selective inhibitory action compared to related compounds like pseurotin A, which did not show similar activity.

- Cytotoxicity Assays : Further investigations have established that while this compound inhibits specific cellular functions, it does not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential applications .

Comparative Analysis with Related Compounds

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Aspergillus fumigatus | Selective inhibition of Hof1 deletion strains |

| Pseurotin A | Aspergillus fumigatus | No significant activity in yeast halo assays |

| Pseurotin D | Aspergillus spp. | Similar biosynthetic origins but distinct activities |

This table illustrates the unique position of this compound within its class of compounds, highlighting its specific inhibitory effect that sets it apart from pseurotin A and D.

Stability and Transport

This compound is relatively stable under standard storage conditions. Its transport within biological systems involves specific transporters and binding proteins that facilitate its distribution to target sites within cells. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Metabolic Pathways

The compound participates in various metabolic pathways associated with secondary metabolite synthesis. Its interaction with enzymes and proteins leads to alterations in gene expression and metabolic processes, which are essential for understanding its broader biological implications .

属性

IUPAC Name |

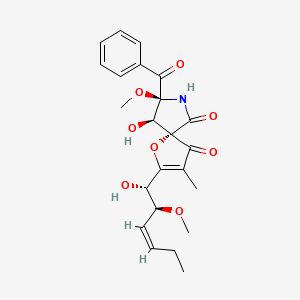

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLPZRKEPWAAT-CHZVKGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?

A1: this compound (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.

Q2: What is known about the structure of this compound?

A2: this compound is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].

Q3: Can co-cultivation with other microbes influence the production of this compound?

A3: Yes, co-cultivation has been shown to induce the production of this compound. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, this compound was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.

Q4: Are there any other interesting findings related to the production of this compound or related compounds?

A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to this compound. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, this compound []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。